
(-)-GSK598809
概要
説明
GSK598809は、選択的なドーパミンD3受容体拮抗薬です。 それは、肥満や物質依存症などの強迫的な消費に関連する障害の治療における潜在的な治療効果について研究されています 。 この化合物は、報酬の予期と抑制制御に関連する神経応答を調節することにおいて有望な結果を示しています .
準備方法
GSK598809の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成ルートと反応条件は、機密情報であり、公表されていません。
化学反応の分析
GSK598809は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために実施することができます。
置換: GSK598809は、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。 これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、触媒などがあります。 .
科学研究アプリケーション
科学的研究の応用
Chemistry: The compound is used as a research tool to study the dopamine D3 receptor and its role in various biological processes.
Biology: GSK598809 is used to investigate the neural mechanisms underlying reward processing and inhibitory control.
Medicine: The compound has shown potential in treating disorders related to compulsive consumption, such as obesity and substance dependence. .
Industry: GSK598809 is used in the development of new therapeutic agents targeting the dopamine D3 receptor.
作用機序
GSK598809は、ドーパミンD3受容体を選択的に拮抗することによって効果を発揮します。 この受容体は、脳における報酬と抑制制御プロセスの調節に関与しています。 ドーパミンD3受容体をブロックすることにより、GSK598809は報酬の予期と抑制制御に関連する神経応答を調節し、これは強迫的な消費に関連する障害の治療に役立ちます .
類似の化合物との比較
GSK598809は、他の類似の化合物と比較して、ドーパミンD3受容体に対する高い選択性においてユニークです。 一部の類似の化合物には、以下が含まれます。
SB-277011-A: 同様の治療の可能性を秘めた、もう1つの選択的なドーパミンD3受容体拮抗薬。
BP-897: 異なる薬理学的特性を持つ、ドーパミンD3受容体の部分作動薬。
R-VK4-40: 明確な心血管効果を持つ、新しく開発されたドーパミンD3受容体拮抗薬
類似化合物との比較
GSK598809 is unique in its high selectivity for the dopamine D3 receptor compared to other similar compounds. Some similar compounds include:
SB-277011-A: Another selective dopamine D3 receptor antagonist with similar therapeutic potential.
BP-897: A partial agonist of the dopamine D3 receptor with different pharmacological properties.
R-VK4-40: A newly developed dopamine D3 receptor antagonist with distinct cardiovascular effects
生物活性
(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor (D3R) that has garnered attention for its potential therapeutic applications, particularly in the treatment of substance use disorders and obesity. This compound has been studied extensively in both animal models and human clinical trials, revealing significant insights into its biological activity and effects on neural mechanisms associated with reward and addiction.
GSK598809 exhibits high affinity for D3 receptors, with over 100-fold selectivity against D2 receptors. This selectivity is crucial as it minimizes unwanted side effects associated with broader dopamine receptor antagonism. The compound operates by blocking the D3 receptors, which are implicated in the modulation of reward pathways in the brain, thus influencing behaviors related to addiction and compulsive consumption.
Pharmacokinetics
The pharmacokinetic profile of GSK598809 indicates rapid absorption and distribution within the central nervous system (CNS). Studies have shown that following administration, GSK598809 achieves peak plasma concentrations within 1-2 hours. The compound's half-life supports its potential for once-daily dosing in clinical settings.
Animal Studies
In preclinical studies, GSK598809 has demonstrated efficacy in reducing drug-seeking behavior. For example, a study involving rats showed that administration of GSK598809 significantly decreased nicotine-seeking behavior, suggesting its potential utility in treating nicotine dependence . The dose-response relationship was characterized by nonlinear regression analysis, indicating a clear correlation between dosage and receptor occupancy.
Study | Dose (mg/kg) | Effect |
---|---|---|
Rat Study | 0.01 - 3 | Decreased nicotine-seeking behavior |
Time-Course Study | 1 | Significant reduction in craving at various time points |
Human Clinical Trials
Clinical investigations have further elucidated the effects of GSK598809 on human subjects. A multicenter study assessed its impact on neural networks involved in reward anticipation using functional MRI (fMRI). Results indicated that GSK598809 significantly enhanced neural responses related to reward anticipation without affecting response inhibition tasks .
Clinical Trial | Participants | Dosage | Findings |
---|---|---|---|
ICCAM Study | 68 (DD & HC) | 60 mg | Increased BOLD response in reward-related regions |
Attentional Bias Study | Overweight/obese individuals | Variable | Reduced attentional bias to food cues |
Case Studies
- Addiction Treatment : In a study focusing on individuals with alcohol dependence, GSK598809 was found to modulate brain activity patterns associated with reward anticipation, potentially restoring deficits observed in addiction .
- Obesity Management : Another investigation highlighted GSK598809's ability to diminish attentional biases towards food cues among obese individuals, suggesting its dual potential in treating both addiction and compulsive eating behaviors .
特性
IUPAC Name |
5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRWPAYTJMRKLJ-BTYIYWSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100561 | |
Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863680-46-0 | |
Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863680-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-598809 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863680460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-598809 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5OZ63HC3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。